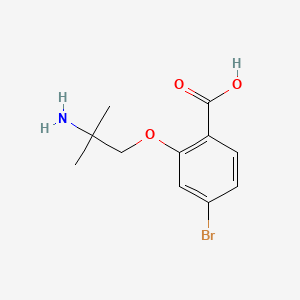
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid is an organic compound that features a bromine atom attached to a benzoic acid core, with an amino-methylpropoxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoic acid and 2-amino-2-methylpropanol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalysts and Reagents: Common catalysts include triethylamine or pyridine, which facilitate the nucleophilic substitution reaction.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Systems: Implementing automated systems for precise control of reaction parameters.
Green Chemistry: Adopting green chemistry principles to minimize waste and use environmentally friendly solvents and reagents.
化学反应分析
Types of Reactions
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogen-substituted derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
科学研究应用
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Binding Affinity: The amino and bromine substituents enhance the binding affinity of the compound to its targets, leading to potent biological effects.
相似化合物的比较
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.
4-Bromobenzoic Acid: Shares the bromine-substituted benzoic acid core but lacks the amino-methylpropoxy substituent.
Uniqueness
Structural Features: The combination of the amino-methylpropoxy group and bromine atom provides unique chemical properties.
Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications.
生物活性
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C11H14BrNO3
- Molecular Weight : 288.14 g/mol
- CAS Number : 166137923
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the bromine atom and the amino group may enhance its binding affinity to specific receptors and enzymes, influencing various biochemical pathways.
Biological Activities
- Antimicrobial Activity : Research indicates that derivatives of 4-bromobenzoic acid exhibit significant antimicrobial properties. For instance, hydrazone-Schiff base derivatives synthesized from 4-bromobenzoic acid have shown promising results against various pathogens, with some compounds demonstrating IC50 values lower than standard drugs like acarbose .
- Antioxidant Properties : The compound has been studied for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases.
- Enzyme Inhibition : It has been observed that certain derivatives can inhibit enzymes such as α-amylase, which is relevant in the management of diabetes. The structure-activity relationship (SAR) studies have shown that modifications on the benzene ring influence the inhibitory potency .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study focused on synthesizing novel hydrazone-Schiff base derivatives from 4-bromobenzoic acid demonstrated that several compounds exhibited potent antimicrobial activity. For example, compound 21 showed an IC50 value of 0.21 ± 0.01 μM, outperforming acarbose (IC50 = 1.34 ± 0.01 μM) in inhibiting α-amylase activity . This highlights the potential of modifying existing compounds to enhance their biological efficacy.
Case Study: Antioxidant Activity
Research has shown that derivatives of this compound can scavenge free radicals effectively, thus contributing to their antioxidant properties. This activity is essential in reducing oxidative damage in cells and could have implications for age-related diseases and conditions associated with oxidative stress .
属性
分子式 |
C11H14BrNO3 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC 名称 |
2-(2-amino-2-methylpropoxy)-4-bromobenzoic acid |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,13)6-16-9-5-7(12)3-4-8(9)10(14)15/h3-5H,6,13H2,1-2H3,(H,14,15) |
InChI 键 |
XPBUMKWLTXCAEC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1=C(C=CC(=C1)Br)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















